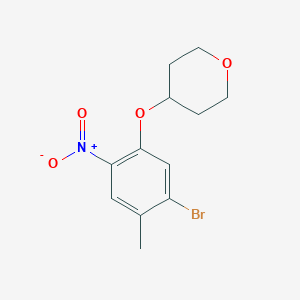

4-(5-Bromo-4-methyl-2-nitrophenoxy)-tetrahydropyran

Description

4-(5-Bromo-4-methyl-2-nitrophenoxy)-tetrahydropyran is a heterocyclic compound featuring a tetrahydropyran ring linked to a substituted phenoxy group. The phenoxy moiety is substituted with bromine (Br), methyl (CH₃), and nitro (NO₂) groups at positions 5, 4, and 2, respectively.

Properties

Molecular Formula |

C12H14BrNO4 |

|---|---|

Molecular Weight |

316.15 g/mol |

IUPAC Name |

4-(5-bromo-4-methyl-2-nitrophenoxy)oxane |

InChI |

InChI=1S/C12H14BrNO4/c1-8-6-11(14(15)16)12(7-10(8)13)18-9-2-4-17-5-3-9/h6-7,9H,2-5H2,1H3 |

InChI Key |

AXRQDVUAPXNXSP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Br)OC2CCOCC2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(5-Bromo-4-methyl-2-nitrophenoxy)-tetrahydropyran typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 4-methyl-2-nitrophenol, followed by the formation of the tetrahydropyran ring through a cyclization reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Chemical Reactions Analysis

4-(5-Bromo-4-methyl-2-nitrophenoxy)-tetrahydropyran can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, leading to the formation of new derivatives.

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(5-Bromo-4-methyl-2-nitrophenoxy)-tetrahydropyran has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-4-methyl-2-nitrophenoxy)-tetrahydropyran involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core scaffold variations (tetrahydropyran vs. other heterocycles) and substituent patterns. Below is a detailed comparison with key examples:

Substituent-Driven Comparisons

Key Observations :

- Functional Group Impact: The phenoxy-linked compound exhibits lower solubility in polar solvents compared to the sulfonamide derivative , due to the absence of ionizable groups.

- Reactivity : The nitro group in the target compound increases susceptibility to reduction reactions, unlike the brominated pyridine-sulfonamide analog, which may undergo nucleophilic substitution .

- Biological Relevance : Sulfonamide-containing analogs (e.g., CAS: 1307606-48-9) are more likely to exhibit antimicrobial or enzymatic activity compared to nitro- or amine-substituted derivatives .

Scaffold-Driven Comparisons

Key Observations :

- Conformational Flexibility : The tetrahydropyran scaffold offers moderate flexibility compared to spirocyclic systems (e.g., compound 20a), which are conformationally rigid .

- Electronic Effects : Fluorine or thioether substituents (e.g., CAS: 1189952-56-4) enhance membrane permeability relative to nitro groups .

Methodological Considerations in Compound Comparison

Structural Similarity Metrics

- Graph-Based Comparison: The target compound and its analogs can be represented as molecular graphs, where nodes denote atoms and edges denote bonds. Graph isomorphism algorithms highlight positional isomerism (e.g., Br at position 5 vs. 3) .

- Bit-Vector Methods : Fingerprint-based similarity indices (e.g., Tanimoto coefficient) quantify overlap in functional groups but may overlook stereochemical differences .

Limitations in Similarity Analysis

- Bioisosterism: Compounds with similar topology (e.g., phenoxy vs. aniline) may exhibit divergent biological activities due to differences in hydrogen-bonding capacity .

- Lumping Strategies: Grouping compounds by shared substituents (e.g., Br or NO₂) risks oversimplifying reactivity profiles, as demonstrated in lumped reaction networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.